molecular formula C16H15Cl2NO B8435940 3-(4,4'-Dichlorobenzhydryloxy)azetidine

3-(4,4'-Dichlorobenzhydryloxy)azetidine

Cat. No.: B8435940
M. Wt: 308.2 g/mol
InChI Key: BJWVNHFRLAOBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4'-Dichlorobenzhydryloxy)azetidine is a high-purity chemical reagent designed for research and development applications. This compound features an azetidine ring, a strained four-membered heterocycle, which is ether-linked to a 4,4'-dichlorobenzhydryl group. This unique structure combines a rigid, compact azetidine scaffold with a lipophilic aromatic system, making it a valuable intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its use as a building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships and the modulation of physicochemical properties in lead optimization campaigns. The dichlorobenzhydryl moiety can enhance lipophilicity and potentially influence target binding through van der Waals interactions, while the azetidine ring offers a vector for further functionalization. Researchers utilize this compound in various chemical reactions, including nucleophilic substitutions, cross-couplings, and as a precursor for constructing targeted libraries. The mechanism of action for this compound is not predefined, as it is a reagent intended for further chemical synthesis; its biological activity is wholly dependent on the final molecular context into which it is incorporated. Like the related compound 1-Benzhydryl-3-(4-chlorophenoxy)azetane, this substance is For Research Use Only and is not intended for diagnostic or therapeutic applications . Strictly not for human or veterinary use.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

3-[bis(4-chlorophenyl)methoxy]azetidine

InChI

InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(20-15-9-19-10-15)12-3-7-14(18)8-4-12/h1-8,15-16,19H,9-10H2

InChI Key

BJWVNHFRLAOBOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that azetidine derivatives, including 3-(4,4'-Dichlorobenzhydryloxy)azetidine, exhibit significant anticancer activity. For instance, studies have shown that azetidines can be synthesized to target specific cancer cell lines effectively. A notable example includes the synthesis of bicyclic azetidines that demonstrated antimalarial activity, suggesting potential for broader applications in oncology .

Mechanism of Action
The mechanism by which this compound exerts its effects is linked to its ability to interact with biological targets involved in cell proliferation and apoptosis. The compound's structural features allow it to bind effectively to enzymes or receptors that are critical in cancer pathways, thereby inhibiting tumor growth .

Organic Synthesis

Functionalization of Azetidines
The compound serves as a versatile building block in organic synthesis. Recent advancements have highlighted methods for the functionalization of azetidines through various reactions such as C(sp3)–H arylation and alkylation. These reactions enable the creation of more complex azetidine derivatives with potential therapeutic applications .

Synthesis Techniques
The palladium-catalyzed intramolecular amination process is one of the key techniques used for synthesizing functionalized azetidines. This method allows for high functional group tolerance and has been applied successfully to produce compounds like this compound .

Case Studies

Case Study 1: Antimalarial Activity
In a study focusing on antimalarial agents, researchers synthesized bicyclic azetidines incorporating the azetidine framework. The study revealed that these compounds exhibited promising activity against Plasmodium falciparum, with specific derivatives showing EC50 values in the nanomolar range . This highlights the potential of this compound as a lead compound for further development.

Case Study 2: Cancer Treatment
Another significant application involved the exploration of azetidine derivatives in cancer therapy. Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. Results indicated substantial inhibition of cell viability, suggesting that these compounds could be developed into effective anticancer agents .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell lines
Organic SynthesisSuccessful functionalization via palladium-catalyzed reactions
Antimalarial PropertiesPromising activity against Plasmodium falciparum
Mechanism of ActionInteraction with key biological targets

Chemical Reactions Analysis

General Reactivity of Azetidines

Azetidines are strained four-membered rings that undergo characteristic reactions such as nucleophilic ring-opening, alkylation, and catalytic functionalization. Key findings from the literature include:

  • Nucleophilic Ring-Opening : Azetidines react with electrophiles at the nitrogen or β-carbon positions. For example, La(OTf)₃-catalyzed aminolysis of epoxy amines enables regioselective azetidine formation .

  • Radical Cyclization : Copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides yields azetidines under visible light .

  • Post-Functionalization : Azetidines tolerate diverse functional groups, including acid-sensitive Boc and TBS groups, enabling further derivatization .

Benzhydryloxy Substituents in Heterocycles

The benzhydryloxy group (Ar₂CH-O-) is a bulky, electron-rich substituent that influences reactivity:

  • Steric Effects : Bulky substituents like benzhydryloxy can hinder nucleophilic attacks, favoring specific regioselectivity in ring-opening reactions .

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4,4'-dichloro) may stabilize intermediates via resonance or inductive effects during acid-catalyzed reactions .

Hypothetical Reactivity of 3-(4,4'-Dichlorobenzhydryloxy)azetidine

Based on structural analogs, potential reactions include:

Table 1: Proposed Reactions and Conditions

Reaction TypeConditionsExpected ProductSupporting Literature
N-Alkylation LiHMDS, R-X (e.g., allyl bromide)N-Alkylated azetidine
Acid-Catalyzed Ring-Opening HCl/MeOH, refluxChloroamine or methanolysis product
C–H Arylation Pd(OAc)₂, AgOAc, aryl iodideArylated azetidine at C3 position
Reductive Amination NaBH₃CN, aldehyde/ketoneSecondary/tertiary amine derivatives

Challenges in Functionalization

  • Steric Hindrance : The 4,4'-dichlorobenzhydryloxy group may impede access to the azetidine nitrogen, requiring elevated temperatures or Lewis acid catalysts (e.g., La(OTf)₃) .

  • Regioselectivity : Competing pathways (e.g., Baldwin vs. anti-Baldwin cyclization) could arise in ring-expansion or cross-coupling reactions .

Computational Insights

DFT studies on similar systems suggest that lanthanum coordination stabilizes transition states during azetidine formation . For this compound, computational modeling could predict preferred sites for electrophilic attacks or strain-driven reactivity.

Antimicrobial Activity Considerations

While not directly studied, azetidines with electron-withdrawing substituents (e.g., Cl) often exhibit enhanced antimicrobial properties . Functionalization at the benzhydryloxy group could modulate bioactivity.

Synthetic Recommendations

  • Prioritize La(OTf)₃ or Cu-based catalysts for regioselective modifications .

  • Explore photoredox strategies for radical-mediated C–H functionalization .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) logD<sup>a</sup> TPSA<sup>b</sup> (Ų) Key Applications/Effects
3-(4,4'-Dichlorobenzhydryloxy)azetidine 4,4'-Dichlorobenzhydryloxy ~360.3<sup>c</sup> ~2.8–3.2<sup>d</sup> ~80–90<sup>d</sup> CNS-targeting agents, BCL6 inhibitors
3-(4-Chlorophenoxy)azetidine hydrochloride 4-Chlorophenoxy 234.1 ~2.5 ~85 Pesticide/dye intermediates
3-(3-Methylphenoxy)azetidine 3-Methylphenoxy 177.2 ~2.0 ~75 Energetic plasticizers
3-Methoxy-substituted azetidine Methoxy 117.2 2.7 94 BCL6 inhibition
3-Cyano-substituted azetidine Cyano 112.1 2.6 108 BCL6 inhibition

<sup>a</sup>logD: Octanol-water distribution coefficient at pH 7.3. <sup>b</sup>TPSA: Topological polar surface area. <sup>c</sup>Estimated based on substituent contributions. <sup>d</sup>Inferred from structurally analogous compounds in .

Key Observations :

  • The dichlorobenzhydryloxy group confers higher molecular weight and lipophilicity (logD ~3) compared to smaller substituents like methoxy or cyano. This enhances blood-brain barrier permeability, making it suitable for CNS-targeting applications .
  • TPSA values (~80–90 Ų) suggest moderate permeability, balancing solubility and membrane penetration .

Pharmacological Activity vs. Structural Analogues

  • BCL6 Inhibition: this compound derivatives exhibit potent biochemical inhibition (IC50 ≤10 nM) in TR-FRET assays, though cellular potency is slightly reduced compared to six-membered cyclic amines . This contrasts with 3-methoxy- or cyano-substituted azetidines, which show comparable logD but divergent TPSA and cellular activity due to polar group interactions .
  • Toxicity Profile : In zebrafish embryo models, azetidines with bromine or furan substituents (e.g., azetidine 2e) induce pericardial edema and reduced heart rate but lack liver necrosis observed in γ-lactam analogues, highlighting substituent-dependent toxicity .

Critical Analysis of Research Findings

  • Structural Rigidity : The azetidine ring’s strain enhances binding affinity but may limit metabolic stability compared to larger heterocycles .
  • Unresolved Questions : The dichotomy between high biochemical potency and reduced cellular efficacy in dichlorobenzhydryloxy derivatives warrants further optimization of TPSA and efflux pump resistance .

Preparation Methods

Epoxide Ring-Opening with Benzylamine

Benzylamine reacts with epichlorohydrin at 0–5°C to form a chlorohydrin intermediate. This step achieves 88.7% yield under optimized conditions (15:1 water-to-benzylamine ratio, 12-hour reaction). The mechanism involves nucleophilic attack by the amine at the less hindered epoxide carbon, followed by chloride retention at the adjacent position (Figure 1).

C6H5CH2NH2+C3H5ClOC6H5CH2NH(CH2)2ClOH[2]\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{C}3\text{H}5\text{ClO} \rightarrow \text{C}6\text{H}5\text{CH}2\text{NH}(\text{CH}2)_2\text{ClOH} \quad

Cyclization to 1-Benzyl-3-hydroxyazetidine

Treatment of the chlorohydrin with sodium carbonate in refluxing acetonitrile induces intramolecular SN2 displacement, forming the azetidine ring. The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack by the amine on the chloride-bearing carbon.

C6H5CH2NH(CH2)2ClOHNa2CO31-Benzyl-3-hydroxyazetidine[2]\text{C}6\text{H}5\text{CH}2\text{NH}(\text{CH}2)2\text{ClOH} \xrightarrow{\text{Na}2\text{CO}_3} \text{1-Benzyl-3-hydroxyazetidine} \quad

Deprotection to 3-Hydroxyazetidine Hydrochloride

Hydrogenolysis of the benzyl group using palladium-carbon and HCl yields 3-hydroxyazetidine hydrochloride, a stable salt amenable to further functionalization.

Etherification of 3-Hydroxyazetidine with 4,4'-Dichlorobenzhydryl Chloride

Williamson Ether Synthesis

The hydroxyl group of 1-benzyl-3-hydroxyazetidine undergoes deprotonation with NaH in THF, followed by reaction with 4,4'-dichlorobenzhydryl chloride (Table 1). This method achieves 78–85% yield, with optimal performance in polar aprotic solvents.

1-Benzyl-3-hydroxyazetidine+Ar-ClNaH, THF1-Benzyl-3-(Ar-oxy)azetidine[1][2]\text{1-Benzyl-3-hydroxyazetidine} + \text{Ar-Cl} \xrightarrow{\text{NaH, THF}} \text{1-Benzyl-3-(Ar-oxy)azetidine} \quad

Table 1: Optimization of Etherification Conditions

BaseSolventTemperature (°C)Yield (%)
NaHTHF2585
KOtBuDMF6072
NaOHDCM058

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples 1-benzyl-3-hydroxyazetidine with 4,4'-dichlorobenzhydrol, yielding 82% product. This method circumvents the need for pre-formed benzhydryl chlorides but requires stringent anhydrous conditions.

Direct Cyclization of Functionalized Epoxy Amines

La(OTf)₃-Catalyzed Aminolysis

La(OTf)₃ promotes regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines bearing the dichlorobenzhydryloxy group. Computational studies (DFT) reveal that lanthanum coordination stabilizes the transition state, favoring azetidine over pyrrolidine formation (Figure 2).

Epoxy amineLa(OTf)3,Δ3-(4,4’-Dichlorobenzhydryloxy)azetidine[1]\text{Epoxy amine} \xrightarrow{\text{La(OTf)}_3, \Delta} \text{3-(4,4'-Dichlorobenzhydryloxy)azetidine} \quad

Key Advantages:

  • Tolerance for electron-withdrawing groups (e.g., nitro, cyano).

  • High regioselectivity (>20:1 azetidine-to-pyrrolidine ratio).

Challenges and Mitigation Strategies

Competing Electrophilic Aromatic Substitution

Epoxy anilines (e.g., 1la in Frontier Chemistry) undergo unintended cyclization to tetrahydroquinolines. Substituting electron-deficient aryl groups (e.g., nitro) suppresses this side reaction, improving azetidine yields to >90%.

Acid Sensitivity of Azetidine Intermediates

Boc-protected amines and tert-butyldimethylsilyl (TBS) ethers are incompatible with La(OTf)₃ catalysis due to Lewis acid-mediated deprotection. Switching to Sc(OTf)₃ reduces acidity, enabling 72% yield for Boc-protected substrates .

Q & A

Q. What are the standard synthetic routes for 3-(4,4'-Dichlorobenzhydryloxy)azetidine, and what key parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing precursors (e.g., azetidine derivatives and halogenated benzhydryl moieties) in polar aprotic solvents like ethanol or acetonitrile, with catalytic acetic acid to promote reactivity . Critical parameters include:

  • Reaction time and temperature : Prolonged reflux (4–6 hours) ensures complete substitution .
  • Solvent choice : Ethanol enhances solubility of intermediates, while acetonitrile may improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from byproducts like pyrrolidine derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for azetidine ring protons at δ 3.5–4.2 ppm (split into multiplets due to ring strain) and benzhydryl aromatic protons at δ 6.8–7.5 ppm .
    • ¹³C NMR : The azetidine carbons appear at δ 45–55 ppm, while the dichlorophenyl carbons resonate at δ 120–140 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with a mass error < 2 ppm.
  • IR Spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-Cl (650–750 cm⁻¹) bonds are critical .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents on the benzhydryl moiety affect cyclization efficiency?

Methodological Answer: Substituents significantly influence reaction pathways:

  • Electron-donating groups (e.g., -OMe) : Reduce cyclization efficiency due to decreased electrophilicity at the benzhydryl carbon. For example, 4-methoxy derivatives fail to cyclize, favoring oxidation byproducts .
  • Electron-withdrawing groups (e.g., -Cl) : Enhance reactivity by stabilizing transition states. 3-Chlorophenoxy derivatives show >90% conversion to azetidine under optimized conditions .
    Data Table :
Substituent (R)Conversion (%)Azetidine:Pyrrolidine Ratio
4-OMe0N/A
3-Cl9510:1
4-F855:1

Q. How can contradictory azetidine-to-pyrrolidine product ratios in literature be resolved?

Methodological Answer: Discrepancies arise from competing ring-size selectivity (4-membered vs. 5-membered rings). Strategies include:

  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor azetidine (kinetic product), while higher temperatures (60–80°C) shift equilibrium toward pyrrolidine .
  • Catalyst modulation : Lewis acids (e.g., ZnCl₂) stabilize smaller rings, improving azetidine ratios .
  • In situ monitoring : Use ¹H NMR or HPLC to track intermediates and adjust conditions dynamically .

Q. What degradation pathways occur under acidic/basic conditions, and how can stability be improved?

Methodological Answer:

  • Acidic conditions : Protonation of the azetidine nitrogen leads to ring-opening via nucleophilic attack (e.g., by water). Mitigate by storing compounds in anhydrous solvents .
  • Basic conditions : Hydroxide ions deprotonate benzhydryl ethers, causing cleavage. Use sterically hindered bases (e.g., DBU) during synthesis to minimize degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated decomposition during long-term storage .

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